3-(Pyridin-4-yl)benzaldehyde
Overview
Description
3-(Pyridin-4-yl)benzaldehyde is a chemical compound with the CAS Number: 208190-04-9. It has a molecular weight of 183.21 and its IUPAC name is 3-(4-pyridinyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-4-yl)benzaldehyde is represented by the linear formula C12H9NO . The InChI code for this compound is 1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H .Scientific Research Applications
1. Carbodesilylation Mechanism Studies
Research by Effenberger, Krebs, and Willrett (1992) proposed an "ylide mechanism" for the carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde. This study provides insights into the reaction mechanisms involving compounds like 3-(Pyridin-4-yl)benzaldehyde (Effenberger, Krebs, & Willrett, 1992).
2. Condensation Reactions with Aminobenzoic Acids
A 2022 study by Arsene, Coropceanu, and Purcel investigated the condensation reactions of 4-pyridinecarboxaldehyde with o-, m-, and p-aminobenzoic acids. This research helps understand the molecular properties and reactions of compounds like 3-(Pyridin-4-yl)benzaldehyde (Arsene, Coropceanu, & Purcel, 2022).
3. Optical Properties and Molecular Structure
Percino and colleagues (2014) studied the molecular structures and optical properties of polymorphs derived from the condensation of phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde. This research is significant for understanding the structural and optical characteristics of related compounds (Percino et al., 2014).
4. Photophysical Properties of Carbazole-based Molecules
In 2021, Altinolcek et al. synthesized and studied carbazole-based molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, to investigate their photophysical properties and intramolecular charge transfer characteristics. This research highlights the potential applications of benzaldehyde derivatives in electronic and optical devices (Altinolcek et al., 2021).
5. Luminescence in Zinc Complexes
A study by Gusev and colleagues (2011) involved synthesizing new zinc complexes using 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole and benzaldehyde derivatives, demonstrating strong green-blue luminescence. This is relevant for the exploration of luminescent materials (Gusev et al., 2011).
Safety And Hazards
The safety information for 3-(Pyridin-4-yl)benzaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
3-pyridin-4-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUAAJNQXEBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383783 | |
Record name | 3-(pyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)benzaldehyde | |
CAS RN |
208190-04-9 | |
Record name | 3-(pyridin-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-4-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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